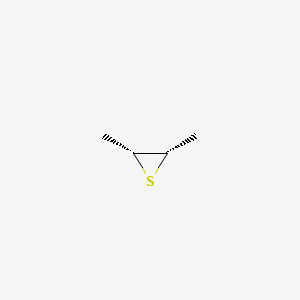

cis-2,3-Dimethylthiirane

Description

Structure

3D Structure

Properties

CAS No. |

5954-71-2 |

|---|---|

Molecular Formula |

C4H8S |

Molecular Weight |

88.17 g/mol |

IUPAC Name |

(2S,3R)-2,3-dimethylthiirane |

InChI |

InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ |

InChI Key |

ZMJBHCIEMIVIFZ-ZXZARUISSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](S1)C |

Canonical SMILES |

CC1C(S1)C |

Origin of Product |

United States |

Synthetic Methodologies for Cis 2,3 Dimethylthiirane

Stereoselective Synthesis from Precursor Alkenes

The direct episulfidation of alkenes presents a straightforward route to thiiranes. For the synthesis of cis-2,3-dimethylthiirane, the logical starting material is cis-2-butene (B86535). The stereochemistry of the resulting thiirane (B1199164) is directly dependent on the stereochemistry of the starting alkene, making this a stereospecific reaction. masterorganicchemistry.comchegg.com

One common approach involves a two-step process: the initial epoxidation of the alkene followed by a subsequent reaction with a sulfur-donating reagent. For instance, the reaction of cis-2-butene with an oxidizing agent like a peroxy acid (e.g., m-CPBA) would yield cis-2,3-dimethyloxirane. This epoxide can then be converted to the corresponding thiirane. chegg.comchemistryviews.org

Another method involves the direct reaction of the alkene with a sulfur source. While elemental sulfur can be used, these reactions often require catalysts and can sometimes lead to complex mixtures. thieme-connect.deresearchgate.net Rhodium-catalyzed reactions have shown promise in the direct addition of sulfur to alkenes, offering a potential pathway to thiiranes. scispace.commdpi.com

A notable development is the organocatalytic synthesis of thiiranes from alkenes. This method typically involves an initial epoxidation step catalyzed by an organocatalyst, such as 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide, followed by a ring-opening and closing sequence with thiourea (B124793). chemistryviews.org This approach offers a cheaper and more environmentally friendly alternative to some metal-catalyzed reactions. chemistryviews.org

| Reagents | Key Features | Reference |

|---|---|---|

| 1. Peroxy acid (e.g., m-CPBA) 2. Thiourea or Potassium Thiocyanate (B1210189) | Two-step process via the corresponding epoxide. Stereochemistry of the alkene is retained. | chegg.comchemistryviews.org |

| Elemental Sulfur, Catalyst (e.g., Rhodium complex) | Direct episulfidation. Can be complex, but catalytic systems improve selectivity. | thieme-connect.descispace.com |

| 1. 2,2,2-Trifluoroacetophenone, H₂O₂ 2. Thiourea | Organocatalytic approach. Milder conditions and often more environmentally benign. | chemistryviews.org |

Conversion from cis-Epoxides and Related Oxygen Heterocycles

The conversion of epoxides to thiiranes is a widely employed and efficient method for thiirane synthesis. tandfonline.com This transformation involves an oxygen-sulfur exchange reaction, where the oxygen atom of the epoxide ring is replaced by a sulfur atom. For the synthesis of this compound, the required precursor is cis-2,3-dimethyloxirane. researchgate.netnih.gov

A variety of sulfur-containing reagents can effect this conversion. Thiourea is a common and effective reagent for this purpose. tandfonline.comtandfonline.com The reaction is often carried out in a solvent, but solvent-free conditions using thiourea adsorbed on silica (B1680970) gel have also been developed, offering a greener protocol. tandfonline.com Potassium thiocyanate (KSCN) is another frequently used sulfur source. tandfonline.com The reaction conditions, such as the presence of a solvent and temperature, can significantly influence the reaction's efficiency and the purity of the product. tandfonline.com

The reaction of cis-2,3-dimethyloxirane with these sulfur reagents proceeds with inversion of configuration at one of the carbon centers, followed by a second inversion, ultimately resulting in the retention of the cis stereochemistry in the final thiirane product.

| Sulfur Reagent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thiourea | Aqueous ethanol, room temperature or elevated temperature | Commonly used, effective reagent. | tandfonline.comtandfonline.com |

| Thiourea/Silica Gel | Solvent-free, room temperature | Green, high-yielding, simple workup. | tandfonline.com |

| Potassium Thiocyanate (KSCN) | Aqueous ethanol | Effective sulfur source. | tandfonline.com |

Sulfur Transfer Reactions in the Formation of this compound

The formation of the thiirane ring in this compound often relies on the transfer of a sulfur atom from a donor molecule to the alkene or epoxide precursor. These sulfur transfer reactions are central to many of the synthetic methodologies discussed.

In the conversion of cis-2,3-dimethyloxirane, reagents like thiourea and potassium thiocyanate act as sulfur transfer agents. The mechanism typically involves the nucleophilic attack of the sulfur atom on one of the epoxide carbons, leading to the opening of the three-membered ring. Subsequent intramolecular cyclization with the displacement of the oxygen atom forms the thiirane ring. tandfonline.com

Direct episulfidation of cis-2-butene with elemental sulfur also represents a sulfur transfer reaction. However, controlling the reactivity of elemental sulfur to achieve selective monosulfurization can be challenging. researchgate.net The use of transition metal catalysts, such as those based on rhodium or molybdenum, can facilitate this transfer in a more controlled manner, leading to higher yields of the desired thiirane. scispace.commdpi.com These catalysts activate the sulfur and/or the alkene, promoting the formation of the C-S bonds.

Novel Approaches to Thiirane Ring Formation

Research into the synthesis of thiiranes continues to produce novel and improved methods. One such approach is the diastereoselective synthesis of cis-diarylthiiranes from aldazine (B74668) N-oxides, which could potentially be adapted for the synthesis of alkyl-substituted thiiranes like this compound. nih.gov This method utilizes Lawesson's reagent to achieve stereospecific sulfurization. nih.gov

Another area of development is the use of microwave irradiation to accelerate reactions. For instance, a solvent-free synthesis of thiiranes from α-haloketones has been reported using microwaves, which could offer a rapid and efficient alternative route. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of Cis 2,3 Dimethylthiirane

Ring-Opening Reactions

The significant bond angle strain within the three-membered thiirane (B1199164) ring makes it a reactive electrophile, readily undergoing reactions that lead to the cleavage of a carbon-sulfur bond. This process alleviates the ring strain and is the fundamental basis for the compound's reactivity.

Nucleophilic Ring Opening

Nucleophilic ring-opening is a characteristic reaction of thiiranes, including cis-2,3-dimethylthiirane. In these reactions, a nucleophile attacks one of the ring's carbon atoms, leading to the opening of the C-S bond. These reactions generally proceed via an SN2 mechanism. Computational studies suggest that thiiranes are generally more reactive towards nucleophiles than their oxygen-containing analogs, epoxides. nih.gov

The reaction of thiiranes with amines, known as aminolysis, is a key transformation pathway. Computational studies using density functional theory (DFT) have been employed to determine the relative rates of reaction between various thiirane derivatives and amines in the gas phase. acs.org

Research indicates that the stereochemistry of the thiirane influences its reactivity. The ground-state destabilization of this compound is sufficient to explain its calculated rate acceleration when reacting with ammonia (B1221849) (NH₃) compared to its trans isomer. acs.orgnih.govnactem.ac.uk This suggests that the cis configuration, with its methyl groups on the same side of the ring, possesses higher ground-state energy, thus lowering the activation energy barrier for the ring-opening reaction.

The reactivity of substituted thiiranes with ammonia has been computationally compared to the parent thiirane compound, as detailed in the table below.

Table 1: Calculated Relative Reaction Rates and Regioselectivity of Various Thiiranes with Ammonia (NH₃)

| Thiirane Derivative | Relative Rate of Reaction (vs. Thiirane) | Regioselectivity (Preference for C3 Attack) | Reference |

|---|---|---|---|

| 2-Methylthiirane | 0.230 | 12.8-fold | acs.org |

| 2,2-Dimethylthiirane (B1580642) | Not Specified | 124-fold | acs.org |

| This compound | Accelerated rate vs. trans isomer | Not Applicable (Symmetrical) | acs.orgnih.gov |

Thiolates, the conjugate bases of thiols, are effective nucleophiles for the ring-opening of thiiranes. The reaction of substituted thiiranes with thiols, often catalyzed by a base such as triethylamine (B128534) or supported on a zeolite, proceeds via an SN2 attack of the thiolate on a ring carbon. rsc.org For unsymmetrically substituted thiiranes, this attack is regiospecific, occurring at the less sterically hindered carbon atom. rsc.org

In a related study, the thiolate-catalyzed reaction of cis-2,3-diphenylthiirane, an analog of this compound, was investigated. The mechanism involves the nucleophilic attack of the thiolate on either a carbon atom or the sulfur atom of the thiirane ring. tandfonline.com

Beyond amines and thiolates, other potent nucleophiles can also induce the ring-opening of thiiranes. Organolithium compounds, such as phenyllithium (B1222949) and methyllithium, have been shown to react with substituted thiiranes to yield allyl sulfides. researchgate.net These reactions demonstrate the versatility of the thiirane ring as an electrophile in the presence of strong carbon-based nucleophiles.

The regioselectivity of nucleophilic ring-opening in unsymmetrical thiiranes is a critical aspect of their reactivity. The generally accepted principle is that these reactions are governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. rsc.orgresearchgate.net This mode of attack is characteristic of a classic SN2 mechanism.

Computational studies on the aminolysis of 2-methylthiirane and 2,2-dimethylthiirane support this principle, showing a strong preference for nucleophilic attack at the C3 position (the less substituted carbon). acs.orgnactem.ac.uk In the case of 2-methylthirane, the regioselectivity for attack at C3 is 12.8-fold, and this preference increases significantly to a 124-fold factor for the more sterically hindered 2,2-dimethylthirane. acs.org

For a symmetrically substituted molecule like this compound, the two carbon atoms are chemically equivalent. Therefore, nucleophilic attack can occur at either C2 or C3 with equal probability, leading to a single ring-opened product whose stereochemistry is determined by the backside attack characteristic of the SN2 mechanism.

Electrophilic Ring Opening

In contrast to nucleophilic ring-opening, electrophilic ring-opening is typically initiated by an acid or another electrophile. The general mechanism, analogous to that of epoxides, involves the protonation of the sulfur atom by an acid. youtube.com This initial step forms a highly reactive thiiranium ion, which activates the ring.

Once the thiiranium ion is formed, it becomes highly susceptible to attack by even weak nucleophiles that may be present, such as the conjugate base of the acid or the solvent. The nucleophile attacks one of the carbon atoms of the ring, leading to the opening of the C-S bond and the formation of a substituted thiol derivative. The regioselectivity of this second step depends on the substitution pattern of the thiirane.

Thermal and Photochemical Transformations

The study of thermal and photochemical reactions of three-membered heterocyclic compounds like thiiranes reveals pathways for isomerization and decomposition. For this compound, a meso compound, these transformations primarily involve cis-trans isomerization and fragmentation, analogous to other substituted small rings.

Under thermal conditions, cyclic molecules can undergo ring-opening to form a biradical intermediate, which can then either re-close to form the cis or trans isomer or undergo fragmentation. The pyrolysis of similar small-ring compounds often results in a mixture of geometric isomers. For instance, the thermal decomposition of cis-2,4-dimethyl-trans-3-vinyloxetan, a related cyclic ether, shows trans-cis isomerization occurring as a minor pathway alongside the main fragmentation reaction. This suggests that this compound can similarly isomerize to its trans counterpart upon heating.

Photochemical stimulation, typically involving UV irradiation, can also promote cis-trans isomerization. rsc.orgnih.gov This process is common for compounds with stereoisomers and is often exploited in the synthesis of photoswitchable materials. researchtrends.net The photochemical isomerization of 2,6-dimethylpyrazine, for example, proceeds through high-energy intermediates like Dewar isomers and benzvalene. While the specific intermediates for this compound may differ, the principle of photoinduced isomerization to the trans form is a well-established photochemical pathway. rsc.org The conversion is often reversible, with the more stable isomer being favored.

| Transformation | Conditions | Primary Outcome |

| Thermal | High Temperature (Pyrolysis) | Isomerization to trans-2,3-dimethylthiirane (B14740758) |

| Photochemical | UV Irradiation | Isomerization to trans-2,3-dimethylthiirane |

Desulfurization Reactions

Desulfurization is a key reaction for thiiranes, involving the cleavage of carbon-sulfur bonds to remove the sulfur atom from the ring structure. This can be achieved through various methods, including catalytic processes and gas-phase reactions with atomic species.

The catalytic desulfurization of this compound results in the formation of butene isomers. This process is a type of hydrodesulfurization (HDS), a critical reaction in the petroleum industry for removing sulfur from fuels. Transition metal catalysts, particularly those based on molybdenum, cobalt, nickel, and tungsten, are commonly employed for this purpose. osti.govect-journal.kz

The reaction involves the adsorption of the thiirane onto the catalyst surface, followed by the cleavage of the C-S bonds and subsequent hydrogenation to yield the corresponding alkene. In the case of this compound, the primary product is cis-2-butene (B86535), although isomerization on the catalyst surface can also lead to the formation of trans-2-butene.

Reaction Pathway: this compound + Catalyst/H₂ → cis-2-Butene + trans-2-Butene + H₂S

The specific ratio of cis- to trans-2-butene depends on the catalyst used and the reaction conditions, such as temperature and pressure. Metal-free desulfurization methods using phosphite (B83602) radicals have also been developed for various organosulfur compounds, highlighting alternative catalytic strategies. rsc.orgnih.govresearchgate.net

| Catalyst Type | Reactant | Primary Products |

| Transition Metal (e.g., Co-Mo, Ni-Mo) | This compound | cis-2-Butene, trans-2-Butene, Hydrogen Sulfide (B99878) |

In the gas phase, this compound can react with hydrogen atoms in a rapid desulfurization process. Studies on the parent compound, thiirane (C₂H₄S), have shown that its reaction with hydrogen atoms proceeds quickly, even at low temperatures, primarily through the abstraction of the sulfur atom. nih.gov

Proposed Mechanism for this compound: H + cis-C₄H₈S → cis-CH₃CH=CHCH₃ + SH

The reaction is initiated by the attack of a hydrogen atom on the sulfur atom of the thiirane ring. This leads to the cleavage of the C-S bonds and the elimination of a sulfhydryl (SH) radical, with the direct formation of cis-2-butene. This gas-phase reaction is a clean and efficient source of SH radicals for kinetic studies. nih.govacs.org

| Reactants | Temperature Range (for Thiirane) | Key Products | Rate Constant (k₂) at 300 K (for Thiirane) |

| H + this compound | N/A (Analogous to 220-950 K) | cis-2-Butene, SH radical | (9.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (estimated) |

Polymerization Studies of this compound

Thiiranes are known to undergo ring-opening polymerization (ROP) through various mechanisms, owing to the strain in the three-membered ring.

This compound can undergo cationic ring-opening polymerization (CROP). wikipedia.org This type of chain-growth polymerization is initiated by a cationic species, such as a protic acid or a Lewis acid, which attacks the sulfur atom of the thiirane ring. youtube.com

The mechanism proceeds in three main stages:

Initiation: The initiator (e.g., H⁺) protonates the sulfur atom, forming a cyclic tertiary sulfonium (B1226848) ion. This active species is highly strained and reactive.

Propagation: The active sulfonium ion at the end of the growing polymer chain is attacked by the sulfur atom of an incoming monomer molecule. This attack opens the ring of the active end group and regenerates the tertiary sulfonium ion at the new chain end, allowing the polymer to grow.

Termination: The polymerization can be terminated by various processes, including reaction with a counter-ion or chain transfer to another monomer or solvent molecule. wikipedia.org

The resulting polymer is a polythioether, specifically poly(this compound). The stereochemistry of the ring opening can influence the structure and properties of the final polymer. rsc.orgnih.gov

| Polymerization Type | Initiator Type | Propagating Species | Resulting Polymer |

| Cationic Ring-Opening Polymerization | Protic Acids, Lewis Acids | Tertiary Sulfonium Ion | Poly(this compound) |

This is achieved by using a chiral initiator system, which can selectively polymerize one of the two enantiotopic configurations present in the meso monomer. A common initiator system is a complex formed from diethylzinc (B1219324) (ZnEt₂) and a chiral alcohol, such as (–)-3,3-dimethyl-1,2-butanediol.

The chiral initiator preferentially attacks one of the two carbon atoms of the thiirane ring, leading to a ring-opening that proceeds with an inversion of configuration at that carbon. This selective process, repeated during propagation, results in a polymer chain that is isotactic and consists predominantly of one enantiomeric repeating unit. The resulting polymer is therefore chiral and optically active. rsc.orgpurdue.edu The polymers obtained through this method are often crystalline and can have high molecular weights.

| Monomer | Initiator System (Example) | Polymer Properties |

| This compound (meso, achiral) | Diethylzinc / Chiral Diol | Optically Active, Crystalline, High Molecular Weight |

Ring Expansion Reactions to Form Larger Heterocycles

Thiiranes, including this compound, are valuable intermediates in organic synthesis, capable of undergoing ring expansion reactions to produce a variety of larger sulfur-containing heterocyclic compounds. semanticscholar.orgresearchgate.net These transformations provide pathways to more complex molecular architectures. semanticscholar.orgresearchgate.net

The strained three-membered ring of thiiranes can be expanded to generate four-, five-, six-, and seven-membered heterocycles. researchgate.net A common example is the synthesis of thietanes (four-membered rings) through the reaction of thiiranes with a sulfur ylide, such as dimethyloxosulfonium methylide. beilstein-journals.org This reagent acts as a one-carbon nucleophile that attacks the thiirane ring, leading to the formation of the expanded four-membered thietane (B1214591) ring system. beilstein-journals.org

Ring enlargement to five-membered heterocycles has also been demonstrated. For instance, thiirane can react with in situ generated tricyanomethane to yield a thiazolidine (B150603) derivative, which is a five-membered ring containing both sulfur and nitrogen. nih.gov These reactions illustrate the versatility of thiiranes as precursors to a range of larger heterocyclic structures. semanticscholar.orgresearchgate.net

The mechanisms of thiirane ring expansion typically involve insertion, nucleophilic or electrophilic ring-opening, followed by cyclization. researchgate.net

In nucleophilic ring expansion, the regioselectivity of the initial attack is a key factor. Generally, for unsymmetrical thiiranes with alkyl substituents, nucleophiles attack the less substituted carbon atom, a process governed by steric hindrance. semanticscholar.orgresearchgate.net For the synthesis of thietanes from thiiranes and trimethyloxosulfonium iodide, the proposed mechanism begins with the generation of dimethyloxosulfonium methylide. beilstein-journals.org This nucleophile attacks one of the ring carbons of the thiirane, leading to a zwitterionic intermediate. beilstein-journals.org The thiolate anion within this intermediate then undergoes an intramolecular nucleophilic substitution, displacing a molecule of dimethyl sulfoxide (B87167) (DMSO) to form the final thietane product. beilstein-journals.org

Electrophilic ring expansion provides an alternative pathway. This can occur when thiiranes react with carbenes or nitrenes, often facilitated by a catalyst. semanticscholar.orgresearchgate.net The process involves an electrophilic attack on the sulfur atom, followed by a Stevens-type rearrangement where a carbon atom shifts to expand the ring. semanticscholar.orgresearchgate.net

Reactions with Transition Metal Complexes

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to interact with transition metals, acting as a ligand and participating in metal-mediated catalytic transformations.

In coordination chemistry, molecules or ions that bond to a central metal atom are known as ligands. msu.edu These ligands function as Lewis bases, donating at least one pair of electrons to the metal, which acts as a Lewis acid. tcd.ie The sulfur atom in this compound can donate a lone pair of electrons, enabling it to act as a monodentate ligand, binding to a metal center to form a coordination complex. msu.eduuci.edu The central metal and the ligands directly attached to it constitute the coordination sphere of the complex. msu.edu

Transition metal complexes can catalyze a variety of transformations involving thiiranes. These reactions often leverage the interaction between the metal center and the sulfur atom to facilitate bond breaking and formation.

One example is the rhodium-catalyzed ring expansion of thiiranes to form thietanes. In this process, electron-deficient sulfur ylides, which are normally poor nucleophiles, are converted by rhodium catalysts into electrophilic metallocarbenes. beilstein-journals.org These reactive intermediates then react with the electron-rich sulfur atom of the thiirane, initiating an electrophilic ring expansion to yield functionalized thietanes. beilstein-journals.org

Mechanistic Investigations and Kinetics

Elucidation of Reaction Mechanisms

The reaction mechanisms of cis-2,3-dimethylthiirane have been the subject of various investigations, revealing complex pathways that are highly dependent on the reacting species and conditions.

Computational studies, specifically using B3LYP/6-31+G(d)//HF/6-31+G(d) computations and transition state theory, have been employed to determine the relative rates of reaction between thiirane (B1199164) and its derivatives with ammonia (B1221849) and various amines in the gas phase. acs.orgresearchgate.net These theoretical approaches have provided significant insights that complement the limited experimental data available for such gas-phase reactions. acs.orgresearchgate.netacs.org

Furthermore, the desulfurization and ring-opening of this compound can be catalytically induced. researchgate.net For instance, certain tungsten carbonyl complexes, such as W(CO)₅(SCH₂CH₂), can catalyze the isomerization and desulfurization of this compound to produce a mixture of cis- and trans-butene. researchgate.net Similarly, the polymerization of this compound, an achiral monomer of meso configuration, can lead to the formation of optically active polymers, which implies a specific and controlled ring-opening mechanism during the polymerization process. researchgate.net

The reaction of this compound with singlet oxygen has also been investigated. In methanol, the reaction yields sulfinic esters at low substrate concentrations and the corresponding thiirane oxide at higher concentrations. This suggests the formation of a peroxythiirane oxide intermediate. datapdf.com

Kinetic Studies of Ring-Opening Processes

Kinetic studies of the ring-opening processes of this compound have provided valuable data on its reactivity. Computational studies have been particularly instrumental in this area. For instance, the reaction rates of thiirane and its derivatives with ammonia and amines have been determined in the gas phase using theoretical methods. acs.orgresearchgate.net

A significant finding from these studies is that the ground-state destabilization of this compound is sufficient to explain its calculated accelerated rate of reaction compared to its trans isomer. acs.orgresearchgate.netacs.org This highlights the role of stereochemistry in the kinetics of ring-opening.

The table below, derived from computational studies, illustrates the relative reaction rates of various thiiranes with ammonia, providing a quantitative comparison of their reactivity.

Table 1: Calculated Relative Rates of Reaction of Thiiranes with Ammonia

| Thiirane Derivative | Relative Rate (k_rel) | Regioselectivity (C3/C2) |

|---|---|---|

| Thiirane | 1.00 | - |

| 2-Methylthiirane | 0.230 | 12.8 |

| 2,2-Dimethylthiirane (B1580642) | - | 124 |

| cis-2,3-Dimethylthiirane | Accelerated vs. trans | - |

Data sourced from computational studies. acs.orgresearchgate.netacs.org

The polymerization of this compound has also been a subject of kinetic investigation. Unusual kinetics have been observed in certain resolution reactions, indicating complex reaction pathways. researchgate.net The ring-opening metathesis polymerization (ROMP) of related cyclic monomers has been studied in detail, with kinetic isotope effect studies revealing that the rate-determining step is often the formation of the metallacyclobutane ring. nsf.govnih.gov While not directly on this compound, these studies provide a framework for understanding the kinetics of its polymerization.

Transition State Analysis in Key Reactions

Transition state analysis has been crucial in understanding the mechanisms and kinetics of reactions involving this compound. Computational methods, such as B3LYP/6-31+G(d)//HF/6-31+G(d), have been used to characterize the transition state geometries in the reactions of thiiranes with ammonia and amines. acs.orgresearchgate.net These analyses have been vital for determining the relative rates of these reactions. researchgate.net

In the context of ring-opening metathesis polymerization (ROMP) of similar cyclic monomers, Density Functional Theory (DFT) calculations have shown that the highest energy transition state corresponds to the formation of the metallacyclobutane ring. nsf.govnih.gov This finding is supported by experimental kinetic isotope effect studies. nsf.gov

For the reaction of S(³P) atoms with butene-2 to form 2,3-dimethylthiiranes, theoretical studies have identified the transition state of the reaction. sci-hub.ru The intersection of the repulsive ³A' surface and the lowest attractive ³A" surface, which lies 1.9 kcal mol⁻¹ above the reactant state, is identified as the transition state. This theoretical value is in close agreement with the experimental activation energy of 1.6 kcal mol⁻¹. sci-hub.ru

The stereospecificity of such reactions is also explained by the nature of the transition states. For instance, the nearly stereospecific formation of this compound from cis-butene-2 suggests a high rotational energy barrier in the transition state, which prevents isomerization. sci-hub.ru

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic factors. The interplay of these factors governs the rates and regioselectivity of its reactions.

Steric Factors:

The reaction rates of thiiranes with secondary amines are rationalized by a combination of steric and polarizability effects. acs.orgresearchgate.netacs.org Increased steric hindrance around the nitrogen atom in amines generally leads to a decrease in the reaction rate with thiiranes. researchgate.net

In the case of substituted thiiranes, steric hindrance also plays a crucial role in determining the site of nucleophilic attack. For example, in the reaction of 2-methylthiirane with ammonia, there is a 12.8-fold regioselectivity for attack at the less substituted C3 carbon. This preference for the less hindered carbon increases to a factor of 124 in the reaction of 2,2-dimethylthiirane with ammonia. acs.orgresearchgate.netacs.org

The ground-state destabilization of this compound, which is a result of steric repulsion between the two cis-methyl groups, is a key factor contributing to its higher reactivity compared to the trans isomer. acs.orgresearchgate.netacs.org This inherent strain facilitates the ring-opening process.

Electronic Factors:

Electronic factors also have a profound impact on reactivity. For instance, while β-halo substituents are known to retard Sₙ2 reactions in solution, in the gas phase, 2-fluorothiirane reacts with ammonia more than 10⁶ times faster than the unsubstituted thiirane. acs.orgacs.org This dramatic rate enhancement is attributed to electronic effects.

The regioselectivity of the reaction of 2-fluorothiirane with ammonia further illustrates the dominance of electronic factors. Attack at the C2 carbon (bearing the fluorine atom) is slower than for thiirane itself, whereas attack at the C3 carbon is over 3 million times faster. acs.orgacs.org This is due to the strong electron-withdrawing nature of the fluorine atom, which activates the C3 position towards nucleophilic attack.

In the context of photoreactions, electronic and steric parameters are key in governing the selectivity. nih.gov The use of visible light can enable different reaction pathways, such as through an exciplex or an electron-donor-acceptor (EDA) complex, and the outcome is determined by the electronic and steric properties of the reactants. nih.gov

Stereochemical Aspects of Cis 2,3 Dimethylthiirane

Conformational Analysis of the Thiirane (B1199164) Ring System

The thiirane, or episulfide, ring is a three-membered heterocycle containing two carbon atoms and one sulfur atom. foodb.ca Its structure is inherently strained due to the acute bond angles required for the ring's formation. Electron diffraction studies of the parent compound, ethylene (B1197577) sulfide (B99878), show C-C and C-S distances of 1.473 Å and 1.811 Å, respectively, with a C-S-C angle of 48.0° and a C-C-S angle of 66.0°. wikipedia.org

In substituted thiiranes like cis-2,3-dimethylthiirane, the substituents are fixed in a cis configuration relative to the plane of the ring. The bonding in thiiranes can be described as a complex of an ethylene molecule with a sulfur atom. roaldhoffmann.com Computational studies, including ab initio molecular orbital (MO) and density functional theory calculations, have been employed to understand the structure and bonding in these rings. roaldhoffmann.comacs.org For instance, the molecular structure of a tungsten complex containing an S-coordinated cis-dimethylthiirane ligand has been determined crystallographically, showing a pyramidal sulfur atom coordinated to the metal center. acs.orgfigshare.com Conformational analyses of thiirane derivatives are crucial for understanding their reactivity and have been investigated using methods like X-ray crystallography and molecular dynamics simulations. researchgate.net

Stereospecificity in Synthesis and Reactions

The synthesis and reactions of this compound are often characterized by a high degree of stereospecificity, where the stereochemistry of the reactant directly dictates the stereochemistry of the product.

The reaction of ground-state triplet sulfur atoms, S(³P), with alkenes is another example of a stereospecific reaction. The addition of S(³P) atoms to cis-2-butene (B86535) has been shown to be 100% stereospecific, yielding the lowest excited triplet state of this compound as the initial product. sci-hub.ru Similarly, S(³P) atoms react stereospecifically with trans-2-butene to form trans-2,3-dimethylthiirane (B14740758). ualberta.ca However, the stereoselectivity can decrease as the reaction progresses due to the isomerization of the butene substrate caused by the triplet thiirane product. sci-hub.ruualberta.ca

The polymerization of this compound, a meso compound, can also proceed with stereoselectivity. Using a chiral initiator can lead to the formation of optically active polymers, demonstrating that the initiator can recognize the configuration of the asymmetric carbon atoms in the monomer. researchgate.net

Stereoselective Transformations Using this compound as a Substrate

This compound can serve as a substrate in various stereoselective transformations, where the specific arrangement of its methyl groups influences the stereochemical outcome of the reaction.

One of the most studied reactions is desulfurization, the removal of the sulfur atom to form an alkene. The desulfurization of this compound with reagents like phenyllithium (B1222949) or triethyl phosphite (B83602) is highly stereoselective, producing cis-2-butene with greater than 97% purity. researchgate.net This indicates that the reaction proceeds with retention of the original stereochemistry. Similarly, desulfurization mediated by certain tungsten complexes also yields cis-2-butene stereospecifically. acs.orglookchem.com

Ring-opening reactions with nucleophiles also exhibit stereoselectivity. The reaction of this compound with organolithium compounds, such as phenyllithium, can lead to the formation of allylic sulfides. researchgate.net The stereochemistry of the starting thiirane directs the formation of a specific alkene isomer in the product. For example, the reaction of diastereoisomeric 2-(1-chloroethyl)thiiranes with phenyllithium was stereospecific, affording (E)- and (Z)-1-phenylsulfanylbut-2-enes, respectively. researchgate.net

Catalytic transformations involving metal complexes can also be stereoselective. Tungsten carbonyl complexes, for instance, react with this compound, leading to isomerization and desulfurization to yield a mixture of cis- and trans-butene. acs.orgfigshare.comresearchgate.net

Comparison of cis- and trans-Isomer Reactivity

The reactivity of this compound often differs from its trans-isomer due to stereochemical factors, primarily steric hindrance and ground-state energy differences.

Computational studies have shown that the ground-state energy of this compound is higher than that of the trans-isomer. acs.orgacs.org This ground-state destabilization in the cis-isomer is sufficient to explain its faster reaction rate in certain reactions, such as with ammonia (B1221849), compared to the trans-isomer. acs.orgacs.org

In desulfurization reactions, both isomers typically react stereospecifically to yield the corresponding alkene. For example, treatment of either cis- or trans-2,3-dimethylthiirane (referred to as cis- and trans-2-butene episulfides) with phenyllithium or n-butyllithium leads to the stereoselective formation of cis- and trans-2-butene, respectively. researchgate.net

The cationic polymerization of the two isomers also shows different behaviors. While both isomers can be polymerized, the nature of the resulting polymer chains and the formation of byproducts like cyclic oligomers can differ. scispace.comacs.org For instance, the polymerization of racemic trans-2,3-dimethylthiirane with a chiral initiator results in an optically inactive polymer composed of alternating R,S units, confirming a complete inversion of configuration at the attacked carbon during ring-opening. researchgate.net In contrast, the polymerization of the achiral meso cis-isomer with a chiral initiator can produce an optically active polymer. researchgate.net

The reaction of the isomers with hydrogen atoms in the gas phase also highlights differences in product distribution. The reaction with this compound produces both trans- and cis-2-butene. researchgate.net The reaction proceeds through a stepwise cleavage of the two C-S bonds. researchgate.net

Table of Research Findings on this compound Reactions

| Reaction Type | Reagent(s) | Substrate | Key Finding | Product(s) | Citation |

| Synthesis | Ammonium Thiocyanate (B1210189) (NH₄SCN) | cis-2,3-Dimethyloxirane | Stereospecific conversion | This compound | researchgate.net, mdpi.com |

| Synthesis | S(³P) atoms | cis-2-Butene | 100% stereospecific addition | Triplet state this compound | sci-hub.ru |

| Desulfurization | Phenyllithium (PhLi) | This compound | >97% stereoselective sulfur removal | cis-2-Butene | researchgate.net |

| Desulfurization | Tungsten Complex | This compound | Stereospecific desulfurization | cis-2-Butene | acs.org, lookchem.com |

| Ring-Opening | Phenyllithium (PhLi) | erythro-2-(1-chloroethyl)thiirane | Stereospecific formation of allyl sulfide | (E)-1-Phenylsulfanylbut-2-ene | researchgate.net |

| Ring-Opening | Phenyllithium (PhLi) | threo-2-(1-chloroethyl)thiirane | Stereospecific formation of allyl sulfide | (Z)-1-Phenylsulfanylbut-2-ene | researchgate.net |

| Reactivity | Ammonia (NH₃) | cis- & trans-2,3-Dimethylthiirane | cis-isomer reacts faster due to ground-state destabilization | Ring-opened amino-mercaptans | acs.org, acs.org |

| Polymerization | Chiral Initiator | This compound (meso) | Forms optically active polymer | Optically active poly(this compound) | researchgate.net |

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide powerful tools for understanding the structure, stability, reactivity, and electronic properties of molecules like cis-2,3-dimethylthiirane at an atomic level. These methods allow for the investigation of properties that can be difficult or dangerous to measure experimentally.

Advanced Applications in Organic Synthesis Non Medical

cis-2,3-Dimethylthiirane as a Chiral Building Block (in asymmetric synthesis)

The inherent chirality of this compound, which exists as a racemic mixture of (2R,3S)- and (2S,3R)-enantiomers, makes it an attractive starting material for asymmetric synthesis. In this context, it serves as a chiral building block, a fundamental unit that introduces chirality into a larger molecule. One of the notable applications in this area is in the field of polymer chemistry.

The polymerization of this compound using an optically active initiator leads to the formation of an optically active polymer. This process, known as asymmetric polymerization, results in a polymer chain with a controlled stereochemical structure. Specifically, the ring-opening polymerization of this compound can yield poly[(R,R)-sulfanediyl(1,2-dimethylethylene)] or its (S,S)-enantiomer, depending on the initiator used. This transformation proceeds with an inversion of configuration at one of the chiral centers upon ring-opening, leading to a polymer with new, defined stereocenters. tandfonline.comnih.gov

The ability to generate polymers with specific tacticity and optical activity is of significant interest for the development of novel materials with tailored properties, although specific non-medical applications of these particular polymers are still under exploration. The principle, however, demonstrates the utility of this compound in transferring its stereochemical information to a larger macromolecular structure.

Beyond polymerization, the reactivity of this compound with organometallic reagents opens further avenues for its use in asymmetric synthesis. researchgate.net Organometallic compounds are widely used to open strained rings like thiiranes in a stereospecific manner. While detailed, non-polymeric examples of asymmetric synthesis starting from this compound are not extensively documented in the provided research, the fundamental reactivity patterns suggest its potential as a chiral building block for the synthesis of complex, enantiomerically enriched molecules.

| Reaction Type | Reactant | Product | Key Feature |

| Asymmetric Polymerization | This compound, Optically Active Initiator | Optically Active Polythioether | Control of polymer stereochemistry |

| Reaction with Organometallics | This compound, Organometallic Reagent | Ring-opened chiral product | Potential for stereospecific C-C bond formation |

Precursor for Sulfur-Containing Heterocycles

The strained three-membered ring of this compound makes it an excellent precursor for the synthesis of a variety of larger, more stable sulfur-containing heterocycles. These transformations often proceed through ring-opening reactions followed by cyclization or through ring-expansion processes.

One documented pathway involves the reaction of this compound with tungsten carbonyl complexes, such as W(CO)₅(NCMe). In the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD), this reaction can lead to the formation of various cyclic polysulfides. For instance, cyclic disulfides and trisulfides have been observed. acs.org These reactions highlight the ability of the thiirane (B1199164) ring to act as a source of a C₂S unit that can be incorporated into larger cyclic systems.

Furthermore, the ring-opening and dimerization of thiiranes, including substituted ones like dimethylthiirane, can be catalyzed by acidic materials. These reactions can produce various sulfur-containing heterocycles such as dioxolane and dioxane derivatives, although these are oxygen-containing heterocycles formed in the presence of an oxygen source. More relevant to this section is the formation of larger sulfur-containing rings. researchgate.net The general reactivity of thiiranes points towards their utility in synthesizing a range of heterocyclic structures. tandfonline.comresearchgate.net

Ring expansion reactions are a particularly valuable strategy for converting thiiranes into larger heterocycles. nih.govresearchgate.net For instance, the reaction of thiiranes with specific reagents can lead to the insertion of atoms into the ring, expanding it to a four, five, or six-membered ring. While specific examples detailing the ring expansion of this compound are not abundant, the general principles of thiirane chemistry suggest its applicability in synthesizing thietanes, thiolanes, and thianes. beilstein-journals.org

| Reactants | Catalyst/Conditions | Resulting Heterocycle(s) | Reference |

| This compound, DMAD | Tungsten Carbonyl Complex | Cyclic Disulfides and Trisulfides | acs.org |

| Substituted Thiiranes | Acidic Molecular Sieves | Dioxolanes, Dioxanes | researchgate.net |

| General Thiiranes | Various | Thietanes, Thiolanes, Thianes | researchgate.netbeilstein-journals.org |

Role in the Synthesis of Complex Organic Scaffolds (non-medical, non-agrochemical)

The synthesis of complex organic scaffolds, which form the core structures of many functional molecules, often relies on the strategic assembly of smaller building blocks. This compound, with its defined stereochemistry and reactive sulfur atom, can play a role in the construction of such scaffolds, particularly those that are rich in three-dimensional structure.

The ability of thiiranes to undergo cycloaddition reactions is a powerful tool for building molecular complexity rapidly. nih.gov For example, the dearomative cycloaddition of arenes with alkenes is a known strategy for converting flat, two-dimensional molecules into complex three-dimensional structures. While direct examples involving this compound in this specific type of reaction are not provided, its nature as a reactive π-system equivalent makes it a potential candidate for related cycloaddition processes.

The incorporation of sulfur atoms into molecular scaffolds can be highly desirable for influencing their conformational preferences and electronic properties. The use of this compound allows for the introduction of a sulfur atom along with two adjacent stereocenters in a single step. This can be a highly efficient strategy in a multi-step total synthesis of a complex target molecule.

For instance, the reaction of this compound can lead to isomerization and desulfurization to yield butene isomers, or in the presence of trapping agents, can form larger sulfur-containing rings. acs.org This reactivity can be harnessed to build specific structural motifs within a larger organic scaffold. The stereochemistry of the starting thiirane can be used to control the stereochemistry of the final product, a key consideration in the synthesis of complex molecules.

While the primary literature reviewed does not provide a direct example of the total synthesis of a complex, non-medical, non-agrochemical natural product using this compound as a key building block, its established reactivity profile makes it a potentially valuable tool for synthetic chemists aiming to construct novel and intricate organic scaffolds.

Future Research Directions

Development of Novel Catalytic Systems for Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of cis-2,3-dimethylthiirane. Research in this area is moving towards creating highly selective and efficient catalysts for specific transformations, such as desulfurization and ring-opening reactions.

One promising avenue is the use of transition metal complexes. For instance, the bimetallic cluster Cp'₂Mo₂Co₂S₃(CO)₄ has been shown to mediate the desulfurization of this compound, yielding cis-2-butene (B86535) with high stereospecificity. acs.orgresearchgate.net This suggests that future work could focus on designing other mixed-metal clusters to fine-tune reactivity and selectivity for various sulfur-containing substrates.

Furthermore, tungsten carbonyl complexes, such as W(CO)₅(cis-SCHMeCHMe), have been identified as catalysts for both the isomerization and desulfurization of this compound. figshare.comacs.org The proposed mechanism involves a zwitterionic thiiranium/thiolato intermediate, which opens up possibilities for trapping this intermediate with various electrophiles or nucleophiles to generate new molecular architectures. figshare.com Future research could explore a broader range of metal carbonyls and ligands to control the fate of such reactive intermediates.

Catalytic systems for these transformations are summarized in the table below.

| Catalyst System | Transformation | Product(s) | Key Findings & Future Directions |

| Cp'₂Mo₂Co₂S₃(CO)₄ | Stereospecific Desulfurization | cis-2-Butene | High stereospecificity observed. Future work could explore other mixed-metal clusters for enhanced catalytic activity and substrate scope. acs.orgresearchgate.net |

| W(CO)₅(cis-SCHMeCHMe) | Isomerization & Desulfurization | Mixture of cis- and trans-Butene | Proceeds via a proposed zwitterionic intermediate. Future research could focus on trapping this intermediate to synthesize novel compounds. figshare.comacs.org |

| Acidic Molecular Sieves (e.g., HZSM-5) | Isomerization & Desulfurization | Mixture of cis- and trans-Butene | Demonstrates the potential of solid acid catalysts. Future studies could optimize pore size and acidity for selective transformations. researchgate.net |

The exploration of heterogeneous catalysts, like acidic zeolites, also presents a viable path forward for industrial applications, offering advantages in catalyst separation and recycling. researchgate.net

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond established reactions, future research will likely uncover new reactivity modes for this compound, leading to novel synthetic pathways. The inherent ring strain and the nucleophilic sulfur atom are key features that can be exploited.

A significant area of exploration is in stereospecific reactions. The reaction of triplet sulfur atoms with cis-2-butene has been shown to produce triplet-state this compound in a stereospecific manner. sci-hub.ruualberta.ca This excited-state molecule exhibits its own unique reactivity, such as inducing the isomerization of alkenes. ualberta.ca Understanding and controlling the photochemistry and photophysics of this compound could lead to new light-driven synthetic methods.

Ring-opening polymerization is another area of immense potential. The use of chiral initiators has been shown to polymerize this compound into optically active polymers, demonstrating that the initiator can selectively recognize and open the meso-monomer. rsc.orgresearchgate.net This opens the door to creating sulfur-containing polymers with highly controlled stereochemistry and, consequently, tailored physical and chemical properties. researchgate.net

Recent advances in synthetic methodology have also provided new ways to access cis-thiiranes. For example, a highly stereoselective synthesis of cis-1,2-diarylthiiranes has been achieved through the stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides. nih.gov This method provides a practical route to a variety of cis-thiiranes, which can then be used as building blocks in more complex syntheses. nih.gov

The reaction of this compound with nucleophiles also warrants further investigation. Computational studies have indicated that the cis isomer reacts faster than the trans isomer with amines, a phenomenon attributed to its higher ground-state destabilization. acs.orgacs.org This enhanced reactivity could be harnessed for the efficient synthesis of various sulfur-containing molecules.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly predictive role in understanding and harnessing the properties of this compound. Advanced theoretical models can provide deep insights into reaction mechanisms, electronic structure, and spectroscopic properties, guiding experimental efforts.

Various computational methods have already been successfully applied to this molecule. For instance, density functional theory (DFT) calculations using methods like B3LYP have been employed to determine the relative rates of reaction with amines and to rationalize the regioselectivity of ring-opening. acs.orgacs.org Ab initio methods, including self-consistent field (SCF) and configuration interaction (CI) calculations, have been used to model the reaction between sulfur atoms and butene, successfully predicting the electronic state and rotational energy barrier of the resulting triplet thiirane (B1199164). sci-hub.ru

Future research will likely leverage more sophisticated and computationally intensive methods to achieve even greater accuracy. High-level coupled-cluster (CC) and algebraic-diagrammatic construction (ADC) methods are being used to simulate complex spectroscopic data, such as electronic circular dichroism (ECD) spectra, with high fidelity, allowing for a more precise correlation between molecular structure and chiroptical properties. uni-heidelberg.de These predictive capabilities are crucial for designing molecules with specific optical responses.

The table below summarizes some of the computational methods applied to this compound and their applications.

| Computational Method | Application | Key Insights and Future Directions |

| DFT (e.g., B3LYP) | Reaction Rate Calculation | Predicted accelerated reaction of the cis-isomer with amines. Future models could predict reactivity with a wider range of nucleophiles. acs.orgacs.org |

| Ab Initio (SCF, CI) | Reaction Mechanism Studies | Elucidated the stereospecific formation of triplet thiirane. Can be extended to model other pericyclic and photochemical reactions. sci-hub.ru |

| ADC, Coupled-Cluster | Spectroscopic Prediction (ECD) | Accurate simulation of chiroptical properties. Will aid in the design of chiral materials and the assignment of absolute configurations. uni-heidelberg.de |

| Extended Hückel Theory | Bonding Analysis | Predicted conrotatory ring-opening. Can be used to predict the stereochemical outcome of other thermal and photochemical reactions. roaldhoffmann.com |

The continued development of these computational tools will enable a "design-before-synthesis" approach, where the properties and reactivity of new derivatives of this compound can be predicted with high confidence, saving significant experimental time and resources.

Integration into Materials Science Precursor Development

The unique structure of this compound makes it an attractive precursor for the development of advanced sulfur-containing materials. The ability to undergo ring-opening polymerization allows for its incorporation into polymers, potentially imparting unique thermal, optical, and mechanical properties. nih.gov

The primary avenue for its use in materials science is through the synthesis of poly(this compound). The stereoregularity of the polymer chain can be controlled through the choice of initiator, leading to materials with defined tacticity. rsc.orgresearchgate.netresearchgate.net This level of control is critical for creating polymers with predictable and tunable properties, such as crystallinity and melting point. Future work will likely focus on exploring the relationship between the stereochemistry of the polymer backbone and its material properties.

Furthermore, this compound can be used as a comonomer in the synthesis of novel sulfur-rich copolymers. google.com Thiiranes, in general, are being investigated for copolymerization with elemental sulfur and other monomers to create materials with high refractive indices, self-healing capabilities, and applications in energy storage. google.comgoogle.comcjps.org The specific stereochemistry of the cis isomer could be used to introduce precise structural motifs into these complex polymer networks.

The development of sulfur-containing polymers is a rapidly growing field, with applications ranging from optical materials to biomedicine. nih.govgoogle.comrsc.orgmdpi.comwiley-vch.de The potential to synthesize polymers with defined stereochemistry from a readily accessible meso-monomer like this compound makes it a valuable target for future materials research. nih.gov

Q & A

Q. What spectroscopic methods are used to determine the molecular structure and internal dynamics of cis-2,3-Dimethylthiirane?

Fourier transform microwave spectroscopy is the primary method for analyzing rotational spectra and internal rotation of methyl groups. This technique measures ground-state rotational transitions and calculates potential energy parameters (e.g., V3 = 13.1678 kJ/mol, V12 = −1.6678 kJ/mol) to model methyl group dynamics. Experimental data are validated against quantum mechanical calculations for structural accuracy .

Q. How can computational methods predict vibrational frequencies and NMR chemical shifts of this compound?

Density functional theory (DFT) and Hartree-Fock (HF) methods with a 6-31G(d) basis set optimize molecular geometry and vibrational modes. Calculated frequencies are correlated with experimental IR spectra to assign vibrational bands, while gauge-including atomic orbital (GIAO) methods predict ¹H and ¹³C NMR shifts. Results are cross-validated using X-ray diffraction data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound emits acrid smoke and toxic fumes upon decomposition. Safety measures include using fume hoods, wearing PPE (gloves, goggles), and avoiding high temperatures. Toxicity data (e.g., mutagenicity at 20 µmol/L) warrant strict adherence to EPA guidelines for chemical handling and disposal .

Advanced Research Questions

Q. How do isotopomers (e.g., ¹³C, ¹⁵N) enhance structural determination in rotational spectroscopy studies?

Isotopic substitution (e.g., ¹³C or ¹⁵N) alters rotational constants, enabling precise determination of heavy atom positions via the rs (substitution) and ro (ground-state) methods. This resolves ambiguities in bond lengths and angles, particularly for sulfur and carbon atoms in the thiirane ring .

Q. What mechanistic insights explain the stereochemical outcomes of this compound polymerization?

Asymmetric polymerization with chiral initiators induces ring-opening via nucleophilic attack, resulting in inversion of configuration at sulfur. The resulting polymer, poly[(R,R)-thio-1,2-dimethylethylene], retains chirality due to contiguous RR or SS repeating units. Reaction kinetics and initiator enantiopurity dictate polymer stereoregularity .

Q. How can experimental and computational data be integrated to validate the molecular structure of this compound?

A hybrid approach combines microwave spectroscopy (rotational constants) with DFT-optimized geometries to refine structural parameters. Discrepancies between calculated (e.g., B3LYP/6-31G(d)) and experimental bond lengths (e.g., C-S = 1.81 Å) highlight the need for basis set adjustments or anharmonic corrections .

Q. What role does methyl group internal rotation play in the thermodynamic properties of this compound?

Internal rotation barriers (V3 ≈ 13 kJ/mol) influence entropy and heat capacity. Statistical thermodynamics models, incorporating rotational partition functions, predict temperature-dependent properties like Gibbs free energy. Experimental validation requires calorimetric data and gas-phase IR spectroscopy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.